molecular formula C19H15Cl2NO3 B3745811 5-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide

5-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide

Cat. No.: B3745811
M. Wt: 376.2 g/mol
InChI Key: AEDBYXCCDIQFGA-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed.

Major Products

    Oxidation: Furan-2,3-diones and other oxidized derivatives.

    Reduction: Amines and reduced carboxamides.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, which could be explored for therapeutic purposes.

    Biological Probes: Utilized in biochemical assays to study protein-ligand interactions.

Medicine

    Drug Development: Investigated as a lead compound for the development of new pharmaceuticals, particularly for its potential anti-inflammatory or anticancer properties.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its chemical stability and biological activity.

    Polymer Science: Incorporation into polymers to enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-dichlorophenyl)-N-phenylfuran-2-carboxamide: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    5-(4-chlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide: Contains a single chlorine atom, potentially altering its physicochemical properties.

Uniqueness

The presence of both the 3,4-dichlorophenyl and 4-ethoxyphenyl groups in 5-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide may confer unique chemical and biological properties, such as enhanced binding affinity to specific molecular targets or increased stability under certain conditions.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3/c1-2-24-14-6-4-13(5-7-14)22-19(23)18-10-9-17(25-18)12-3-8-15(20)16(21)11-12/h3-11H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDBYXCCDIQFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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